4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one
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Overview
Description
4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound that features a trifluoromethyl group, a benzylamino group, and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one typically involves multistep organic synthesis. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with a trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride.
Reductive Amination: The resulting product undergoes reductive amination with benzylamine to introduce the benzylamino group.
Dehydration: Finally, the compound is dehydrated to form the enone structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
4-(benzylamino)butoxy derivatives: These compounds share the benzylamino group but differ in their backbone structure.
Triazolo[4,3-a]pyrazine derivatives: These compounds have similar trifluoromethyl groups but differ in their ring structures.
Uniqueness
4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one is unique due to its combination of a trifluoromethyl group, benzylamino group, and enone structure. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(16)6-7-15-8-9-4-2-1-3-5-9/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVATZGWONTYIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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